molecular formula C18H21N3 B2673427 2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380010-68-2

2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No. B2673427
CAS RN: 2380010-68-2
M. Wt: 279.387
InChI Key: UCHYGWUQNVLZAD-UHFFFAOYSA-N
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Description

2-Aminopyrimidine derivatives are a class of compounds that have been studied for their potential biological activities . They are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Chemical Reactions Analysis

2-Aminopyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .

Mechanism of Action

The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Future Directions

The research on 2-aminopyrimidine derivatives may help in the quest for novel chemical compounds that would be effective against bacteria that are resistant to antibiotics .

properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13-8-17(20-14(2)19-13)21-11-18(12-21)9-16(10-18)15-6-4-3-5-7-15/h3-8,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHYGWUQNVLZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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